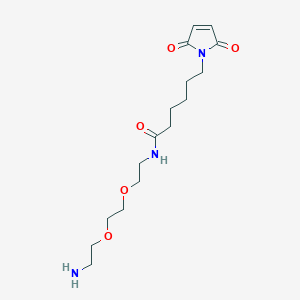
4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)benzoic acid-d7 is a deuterium-labeled derivative of 4-(Butylamino)benzoic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of 4-(Butylamino)benzoic acid enhances its utility in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)benzoic acid-d7 involves the deuteration of 4-(Butylamino)benzoic acid. The process typically includes the following steps:
Deuteration of Starting Materials: The starting material, 4-(Butylamino)benzoic acid, is subjected to deuterium exchange reactions.
Industrial Production Methods
Industrial production of 4-(Butylamino)benzoic acid-d7 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques to meet the stringent requirements for research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)benzoic acid-d7 undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 4-(Butylamino)benzoic acid-d7 .
Scientific Research Applications
4-(Butylamino)benzoic acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques, improving the accuracy and reliability of quantitative analyses.
Biological Research: The compound is used in studies involving enzyme kinetics and metabolic pathways, providing insights into biochemical processes.
Industrial Applications: It is employed in the development of new pharmaceuticals and chemical products, leveraging its unique properties for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)benzoic acid-d7 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means for tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzoic acid: The non-deuterated form of the compound, used in similar applications but without the benefits of stable isotope labeling.
4-(Methylamino)benzoic acid: A structurally similar compound with a methyl group instead of a butyl group, used in different research contexts.
4-(Aminomethyl)benzoic acid: Another similar compound with an aminomethyl group, used in various biochemical studies.
Uniqueness
The uniqueness of 4-(Butylamino)benzoic acid-d7 lies in its deuterium labeling, which enhances its utility in analytical and pharmacokinetic studies. The stable isotope labeling provides a distinct advantage in tracking and quantification, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2 |
InChI Key |
YCCRFDDXAVMSLM-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)






![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)


